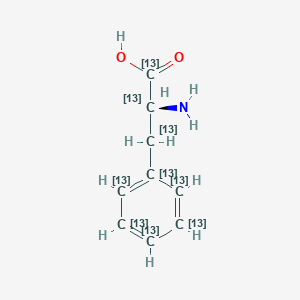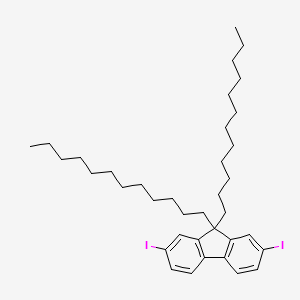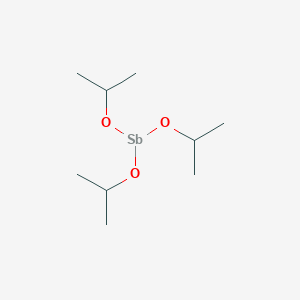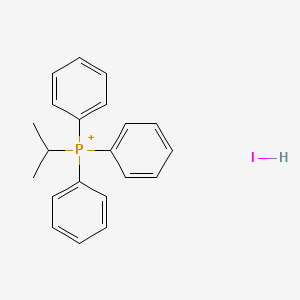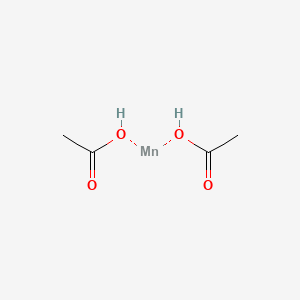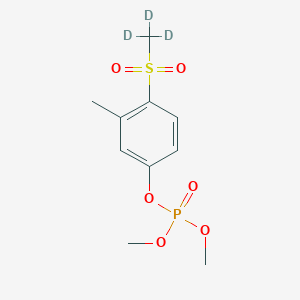
Triphenoxyaluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenoxyaluminum, also known as aluminum triphenoxide, is an organoaluminum compound with the chemical formula (C6H5O)3Al. It is a white solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and ability to form complexes with other molecules, making it a valuable reagent in organic synthesis .
Preparation Methods
Triphenoxyaluminum can be synthesized through several methods. One common synthetic route involves the reaction of aluminum chloride with phenol in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
[ \text{AlCl}_3 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow (\text{C}_6\text{H}_5\text{O})_3\text{Al} + 3 \text{HCl} ]
The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Triphenoxyaluminum undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and phenol.
Reduction: It can act as a reducing agent in certain reactions, although this is less common.
Substitution: this compound can participate in substitution reactions where the phenoxide groups are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and bases or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Triphenoxyaluminum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Biology: this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which triphenoxyaluminum exerts its effects involves the formation of complexes with other molecules. The aluminum center in this compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in further chemical reactions, facilitating the desired transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands involved .
Comparison with Similar Compounds
Triphenoxyaluminum can be compared with other similar compounds, such as:
Aluminum isopropoxide: Used as a catalyst in organic synthesis, particularly in the Meerwein-Ponndorf-Verley reduction.
Aluminum ethoxide: Another organoaluminum compound used in organic synthesis and as a precursor to other aluminum compounds.
Aluminum tert-butoxide: Used as a catalyst in various organic reactions, including the synthesis of esters and ethers.
This compound is unique in its ability to form stable complexes with phenoxide ligands, which can be advantageous in certain chemical reactions and applications .
Properties
Molecular Formula |
C18H15AlO3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
triphenoxyalumane |
InChI |
InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 |
InChI Key |
OPSWAWSNPREEFQ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)O[Al](OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


